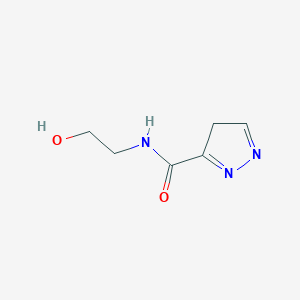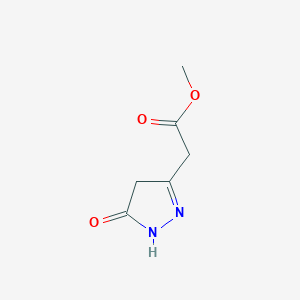![molecular formula C48H54O2 B3024236 (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1353682-93-5](/img/structure/B3024236.png)
(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol, also known as BDPB, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of studies, including those related to enzyme inhibition, membrane transport, drug delivery, and drug-target interactions. BDPB has been found to have a number of biochemical and physiological effects, and its advantages and limitations for lab experiments are discussed in In addition, a brief overview of the synthesis method and mechanism of action will be presented, and a number of potential future directions for research with BDPB will be discussed.
Aplicaciones Científicas De Investigación
(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol has been used in a variety of scientific research applications, including enzyme inhibition, membrane transport, drug delivery, and drug-target interactions. It has been used to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. It has also been used to study the transport of molecules across cell membranes, and to study the interactions between drugs and their targets. In addition, this compound has been used to study the effects of drugs on the human body, as well as to develop drug delivery systems.
Mecanismo De Acción
Mode of Action
It’s known that the compound contains sterically hindered phenolic antioxidant (ao) derivatives , which are known for their ability to inhibit oxidation processes.
Biochemical Pathways
Sterically hindered phenolic antioxidants are known to react with peroxide radicals and destroy reactive oxygen species , which could suggest potential involvement in oxidative stress-related pathways.
Result of Action
The compound’s antioxidant properties suggest it may play a role in mitigating oxidative stress at the molecular and cellular levels .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and purify, making it an ideal compound for use in laboratory experiments. In addition, it has been found to have a number of biochemical and physiological effects, making it useful for studying the effects of drugs on the human body. However, it is important to note that this compound is a synthetic compound, and so its effects may not be the same as those of natural compounds. In addition, it is important to be aware of the potential for toxicity when using this compound in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for research with (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol. One possibility is to further explore its effects on enzyme inhibition, membrane transport, and drug-target interactions. In addition, further research could be done to explore the potential for toxicity when using this compound in laboratory experiments. Finally, further research could be done to explore the potential for using this compound in drug delivery systems, as well as to develop new applications for the compound.
Métodos De Síntesis
(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol is synthesized by a two-step process, starting with the reaction of 3,5-di-tert-butylphenol and 1,1'-binapthalene-2,2'-diol. The reaction is carried out in a solvent such as ethanol or methanol, and the product is then purified by recrystallization. The second step involves the reaction of the purified product with a base, such as sodium hydroxide, to form the desired compound. The reaction is carried out in a solvent such as ethanol or methanol, and the product is then purified by recrystallization.
Propiedades
IUPAC Name |
3-(3,5-ditert-butylphenyl)-1-[3-(3,5-ditert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54O2/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41(43(39)49)42-38-20-16-14-18-30(38)26-40(44(42)50)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28,49-50H,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEFENFAQSHVFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














